

Untangling the Wake-Promoting Effects of Suntinorexton: A Dose-Response Comparison

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Compound of Interest

Compound Name: Suntinorexton

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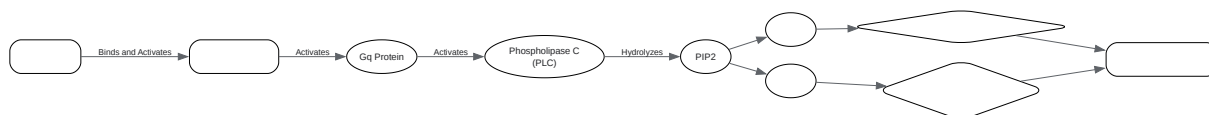
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OSAKA, Japan – In the landscape of narcolepsy treatment, a new wave of targeted therapies is emerging, aiming to address the underlying neurobiology of the disorder. At the forefront is **Suntinorexton** (also known as TAK-861 or oveporexton), a potent and selective oral orexin receptor 2 (OX2R) agonist in development by Takeda. This guide provides a comprehensive dose-response analysis of **Suntinorexton's** in vivo performance, juxtaposed with key orexin- and non-orexin-based therapies for narcolepsy, offering researchers, scientists, and drug development professionals a clear, data-driven comparison.

Narcolepsy, particularly type 1, is characterized by a significant loss of orexin-producing neurons, leading to excessive daytime sleepiness (EDS), cataplexy, and disrupted nighttime sleep. By selectively activating the OX2R, **Suntinorexton** aims to mimic the function of the missing orexin neuropeptides, thereby restoring wakefulness and consolidating sleep-wake states.

Mechanism of Action: The Orexin System

Suntinorexton's therapeutic potential is rooted in its targeted action on the orexin system, a critical regulator of arousal, wakefulness, and appetite. Orexin neuropeptides, orexin-A and orexin-B, exert their effects through two G protein-coupled receptors: the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). While both are involved in promoting wakefulness, the OX2R is considered to play a more dominant role. **Suntinorexton** is a selective agonist for the OX2R, a strategic approach to potentially minimize off-target effects.^{[1][2][3]}



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***Suntinorexton's** mechanism of action on the OX2R signaling pathway.*

Preclinical Dose-Response of Suntinorexton

In vitro studies have demonstrated **Suntinorexton's** high potency, with a half-maximal effective concentration (EC50) of 0.015 nM at the human OX2R.[4] Preclinical in vivo studies in animal models have translated this potency into significant wake-promoting effects. In mice and cynomolgus monkeys, a dose of 1 mg/kg of **Suntinorexton** was shown to promote wakefulness.[1]

Clinical Dose-Response of Suntinorexton in Narcolepsy Type 1

A Phase 2b clinical trial in patients with narcolepsy type 1 (NT1) provides the most comprehensive human dose-response data for **Suntinorexton** to date.[5][6] The study evaluated several oral dosing regimens against a placebo, with the primary endpoints being the change from baseline in the Maintenance of Wakefulness Test (MWT), a measure of the ability to stay awake, and the Epworth Sleepiness Scale (ESS), a subjective measure of daytime sleepiness. The Weekly Cataplexy Rate (WCR) was a key secondary endpoint.

Table 1: **Suntinorexton** (TAK-861) Phase 2b Clinical Trial Results in NT1[5][6]

Dose Regimen	Mean Change from Baseline in MWT (minutes)	Mean Change from Baseline in ESS	Median Weekly Cataplexy Rate (WCR)
Placebo	-1.4	-2.6	4.1
0.5 mg / 0.5 mg	+13.7	-10.1	1.4
2 mg / 2 mg	+23.9	-13.8	0.7
2 mg / 5 mg	+26.6	-13.3	0.7
7 mg QD	Not Reported	-11.1	4.3

The results demonstrate a clear dose-dependent improvement in both objective and subjective measures of wakefulness, as well as a reduction in cataplexy attacks, with the higher doses showing more pronounced effects.

Comparative Analysis with Other Orexin Agonists

Takeda has developed other orexin agonists, providing a basis for internal comparison.

- **Danavorexton (TAK-925)**: An intravenously administered OX2R agonist, danavorexton demonstrated wake-promoting effects in non-human primates and healthy individuals.^[7] In common marmosets, subcutaneous doses of 0.1 mg/kg, 1 mg/kg, and 10 mg/kg all significantly increased wakefulness.^[7] In healthy men, intravenous infusions of 44 mg and 112 mg of danavorexton also significantly increased sleep latency.^[7]
- **Firazorexton (TAK-994)**: An oral OX2R agonist that preceded **Suntinorexton**. In a mouse model of narcolepsy, a 3 mg/kg dose of firazorexton increased wakefulness and inhibited cataplexy-like episodes.^[2] A Phase 2 trial in NT1 patients showed dose-dependent improvements in MWT and ESS with twice-daily oral doses of 30 mg, 90 mg, and 180 mg.^[8] However, the development of firazorexton was discontinued due to instances of liver injury, a safety concern not observed with **Suntinorexton** in its clinical trials to date.^{[5][9]}

Table 2: Comparative Efficacy of Orexin Agonists in NT1

Drug	Dose	Mean Change from Baseline in MWT (minutes)	Mean Change from Baseline in ESS
Suntinorexton (TAK-861)	2 mg / 2 mg	+23.9	-13.8
	2 mg / 5 mg	+26.6	-13.3
Firazorexton (TAK-994)	30 mg BID	+23.9	-10.1
	90 mg BID	+27.4	-11.4
	180 mg BID	+32.6	-13.0
Placebo (Suntinorexton trial)	-	-1.4	-2.6
Placebo (Firazorexton trial)	-	-2.5	-2.5

Comparison with Non-Orexin Based Narcolepsy Treatments

To provide a broader context, it is useful to compare **Suntinorexton's** efficacy with established non-orexin-based treatments for narcolepsy.

- Solriamfetol (Sunosi®): A dopamine and norepinephrine reuptake inhibitor. Clinical trials have shown its efficacy in improving wakefulness in patients with narcolepsy.
- Pitolisant (Wakix®): A histamine H3-receptor antagonist/inverse agonist that increases the synthesis and release of histamine in the brain. It is effective in treating both EDS and cataplexy.

Table 3: Comparative Efficacy with Non-Orexin Agonists in Narcolepsy

Drug	Dose	Mean Change from Baseline in MWT (minutes)	Mean Change from Baseline in ESS
Suntinorexton (TAK-861)	2 mg / 5 mg	+26.6	-13.3
Solriamfetol	75 mg	+7.7	-4.5
150 mg	+10.7	-6.4	
300 mg	+12.3	-7.5	
Pitolisant	up to 35.6 mg	Not Reported	-3.8 (vs. placebo)
Placebo (Solriamfetol trial)	-	+2.1	-2.1
Placebo (Pitolisant trial)	-	Not Reported	-

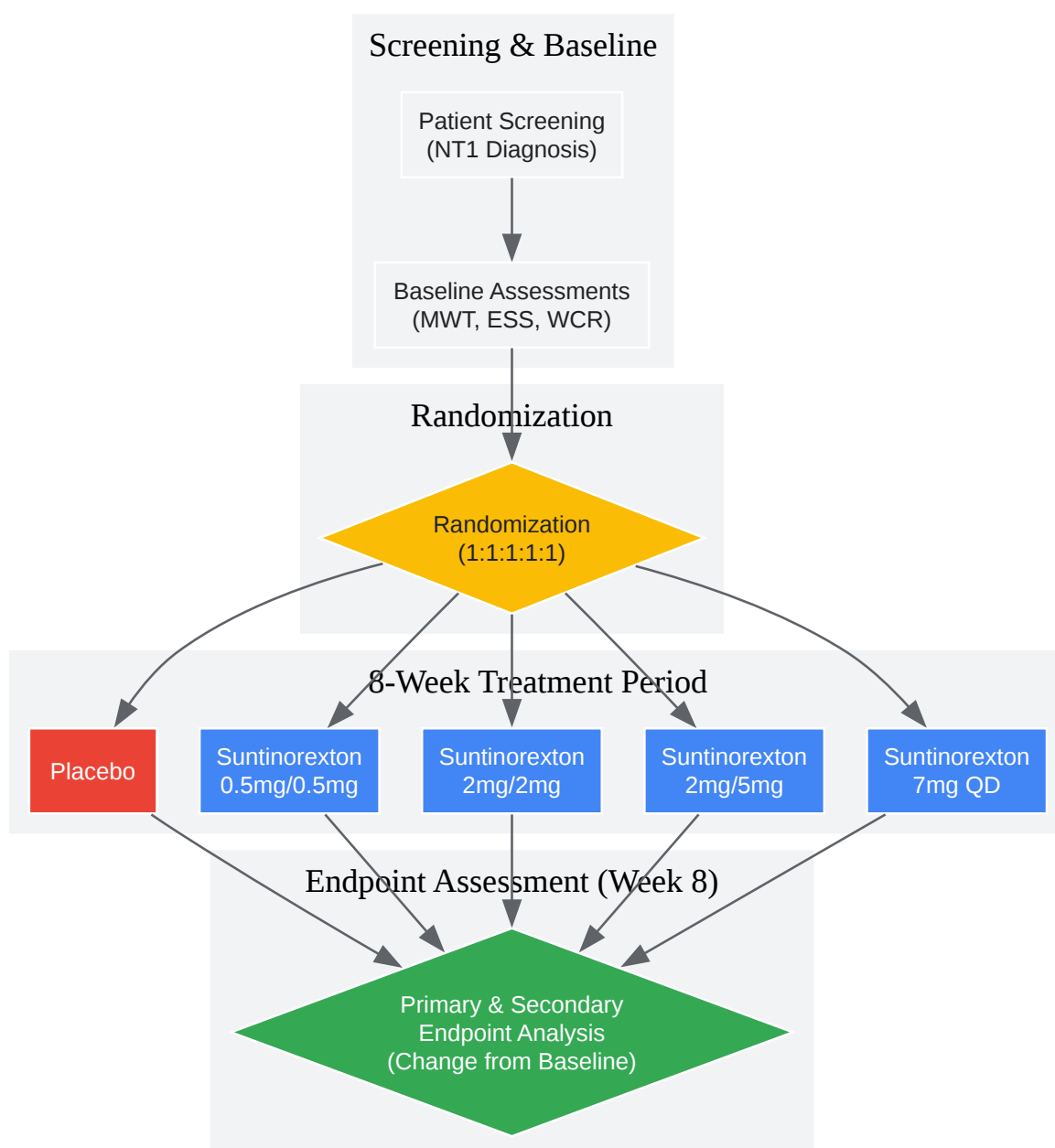
Experimental Protocols

A summary of the key experimental methodologies is provided below to aid in the interpretation of the presented data.

Suntinorexton (TAK-861) Phase 2b Clinical Trial (NCT05687903)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study in adults with narcolepsy type 1.[10]
- Participants: 112 adults with a diagnosis of narcolepsy with cataplexy.[5]
- Interventions: Participants were randomized to one of five treatment arms: placebo or one of four active **Suntinorexton** dosing regimens (0.5 mg/0.5 mg, 2 mg/2 mg, 2 mg/5 mg, or 7 mg once daily) for 8 weeks.[5][10]
- Primary Outcome Measures: Change from baseline in the average sleep latency on the Maintenance of Wakefulness Test (MWT) at week 8.[6]

- Secondary Outcome Measures: Change from baseline in the Epworth Sleepiness Scale (ESS) score and the Weekly Cataplexy Rate (WCR) at week 8.[6]



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Workflow of the **Suntinorexton** Phase 2b clinical trial.

Conclusion

The available in vivo dose-response data for **Suntinorexton** indicate a promising profile for the treatment of narcolepsy type 1. The clear dose-dependent improvements in key symptoms of excessive daytime sleepiness and cataplexy, coupled with a favorable safety profile to date, position **Suntinorexton** as a potentially transformative therapy. The comparative analysis suggests that **Suntinorexton**'s efficacy is robust, particularly when compared to both earlier generation orexin agonists and established non-orexin-based treatments. As **Suntinorexton** progresses into Phase 3 clinical trials, the scientific community awaits further data to fully elucidate its therapeutic potential and long-term safety.

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References

- 1. droracle.ai [droracle.ai]
- 2. caymanchem.com [caymanchem.com]
- 3. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 4. A randomized study of solriamfetol for excessive sleepiness in narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. Investigational Narcolepsy Drug Shown to Be Effective in Increasing Wakefulness - - Practical Neurology [practicalneurology.com]
- 7. Orexin 2 receptor-selective agonist danavorexton (TAK-925) promotes wakefulness in non-human primates and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Firazorexton - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Firazorexton - Wikipedia [en.wikipedia.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
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